

Rubifolic Acid: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubifolic acid is a naturally occurring pentacyclic triterpenoid that has been isolated from medicinal plants such as Galium verum and Rubia cordifolia.[1] Triterpenoids are a large and structurally diverse class of natural products with a wide range of reported biological activities, making them of significant interest to the scientific and drug development communities. This technical guide provides a detailed overview of the chemical structure, properties, and current state of knowledge regarding **Rubifolic acid**.

Chemical Structure and Identification

The definitive chemical structure of **Rubifolic acid** has been established through spectroscopic analysis. Its systematic IUPAC name is (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2-(hydroxymethyl)-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid.

Diagram of the Chemical Structure of Rubifolic Acid

Rubifolic Acid

Rubifolic_acid

Click to download full resolution via product page

Caption: 2D chemical structure of Rubifolic acid.

Physicochemical Properties

A summary of the key physicochemical properties of **Rubifolic acid** is presented in the table below. These properties are essential for its handling, formulation, and in silico modeling.

Property	Value	Source
CAS Number	80489-65-2	[2][3]
Molecular Formula	C30H48O4	[2][3]
Molecular Weight	472.7 g/mol	
Melting Point	286-287 °C	_
Predicted Density	1.14±0.1 g/cm³	_
Predicted Boiling Point	592.9±50.0 °C at 760 mmHg	-
Predicted pKa	4.60±0.70	-
Appearance	Powder	-
	Soluble in Chloroform,	-
Solubility	Dichloromethane, Ethyl	
	Acetate, DMSO, Acetone	

Experimental Protocols Isolation and Purification

While a specific, detailed protocol for the isolation of **Rubifolic acid** is not readily available in the public domain, a general methodology can be inferred from the literature on the isolation of triterpenoids from plant sources, particularly Galium verum. The process typically involves the following steps:

- Extraction: The dried and powdered plant material (e.g., aerial parts or roots) is subjected to solvent extraction. A common approach is maceration or Soxhlet extraction with a solvent of intermediate polarity, such as methanol or ethanol.
- Fractionation: The crude extract is then partitioned between immiscible solvents of varying
 polarities to separate compounds based on their solubility. For instance, the crude extract
 can be suspended in water and sequentially extracted with solvents like n-hexane,
 chloroform, and ethyl acetate. Triterpenoids like Rubifolic acid are often found in the less
 polar fractions (chloroform and ethyl acetate).
- Chromatographic Purification: The enriched fraction is further purified using chromatographic techniques. This is a critical step to isolate the pure compound.
 - Column Chromatography: The fraction is loaded onto a silica gel or alumina column and eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
 - Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., a mixture of acetonitrile and water or methanol and water) is often employed to yield the pure compound.

Generalized Workflow for Isolation and Characterization

Click to download full resolution via product page

Caption: A generalized workflow for the isolation and characterization of **Rubifolic acid**.

Structure Elucidation

The chemical structure of **Rubifolic acid** was determined using a combination of spectroscopic techniques. Although the specific spectral data for **Rubifolic acid** is not publicly available, the standard methods for structure elucidation of novel natural products include:

- Mass Spectrometry (MS): To determine the molecular weight and molecular formula of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which is crucial for determining the elemental composition.
- Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups, which are characteristic of Rubifolic acid's structure.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for determining the detailed structure of organic molecules.
 - ¹H NMR: Provides information about the number and chemical environment of protons in the molecule, as well as their connectivity through spin-spin coupling.
 - ¹³C NMR: Provides information about the number and chemical environment of carbon atoms in the molecule.
 - 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

Biological Activity and Signaling Pathways

Currently, there is limited information available in the scientific literature specifically detailing the biological activities and mechanisms of action of pure **Rubifolic acid**. However, extracts from plants containing **Rubifolic acid**, such as Rubia cordifolia, have been reported to possess a range of biological properties, including anti-inflammatory and immunomodulatory effects.

It is important to note that these activities are attributed to the complex mixture of phytochemicals present in the extracts, and the specific contribution of **Rubifolic acid** to these effects has not yet been elucidated. Further research is required to isolate **Rubifolic acid** in

sufficient quantities for comprehensive biological screening and to investigate its potential effects on cellular signaling pathways.

Conclusion

Rubifolic acid is a well-characterized triterpenoid with a defined chemical structure. While its physicochemical properties are partially known, there is a significant opportunity for further research into its biological activities and potential therapeutic applications. The development of detailed isolation and purification protocols is a crucial next step to enable these investigations. As a member of the triterpenoid class of compounds, **Rubifolic acid** represents a promising lead for future drug discovery and development efforts. Researchers are encouraged to explore the pharmacological potential of this interesting natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Triterpene saponins and iridoid glucosides from galium rivale PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Rubifolic Acid: A Comprehensive Technical Overview].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12430531#what-is-rubifolic-acid-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com